CK2 inhibitor 27

Description

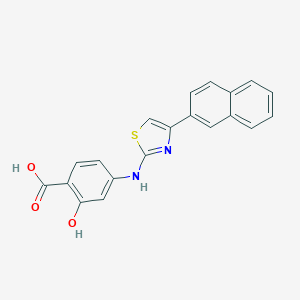

Structure

3D Structure

Properties

Molecular Formula |

C20H14N2O3S |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

2-hydroxy-4-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]benzoic acid |

InChI |

InChI=1S/C20H14N2O3S/c23-18-10-15(7-8-16(18)19(24)25)21-20-22-17(11-26-20)14-6-5-12-3-1-2-4-13(12)9-14/h1-11,23H,(H,21,22)(H,24,25) |

InChI Key |

HUECFCSRZKSRJF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC(=C(C=C4)C(=O)O)O |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC(=C(C=C4)C(=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CK2-IN-27; CK2 IN-27; CK2IN-27 |

Origin of Product |

United States |

Mechanisms of Protein Kinase Ck2 Inhibition

ATP-Competitive Inhibition

CK2 inhibitor 27, also known as SRPIN803, functions as an ATP-competitive inhibitor, meaning it binds to the same site as the kinase's natural co-substrate, adenosine (B11128) triphosphate (ATP), thereby preventing the phosphorylation of CK2 substrates. patsnap.com It was initially identified as a potent dual inhibitor of CK2 and SRPK1, with a reported IC50 value of 203 nM for CK2. medchemexpress.comprobechem.com Subsequent structural studies led to a revision of its chemical structure, now referred to as SRPIN803-revised, and provided a detailed understanding of its binding mode. nih.gov

The high selectivity of certain CK2 inhibitors is often attributed to their ability to interact with unique features of the CK2 ATP-binding pocket. Crystallographic analysis of SRPIN803-revised in complex with the CK2α catalytic subunit has revealed that the inhibitor binds to and stabilizes a rare "open" conformation of the hinge region. researchgate.net This is a significant distinction, as the hinge region in most protein kinases is found in a "closed" conformation. researchgate.net

The binding of SRPIN803-revised to this open conformation allows it to establish specific interactions that are not common in other kinases, which is a key determinant of its selectivity. The inhibitor occupies the adenine (B156593) pocket within the ATP site, but its unique interaction with the flexible hinge/αD region distinguishes its mechanism from many other ATP-competitive compounds. researchgate.net

The chemical scaffold of SRPIN803-revised is based on a 2-cyano-2-propenamide structure. nih.gov This scaffold positions the molecule to form specific and favorable interactions within the ATP-binding site. The crystallographic data show that SRPIN803-revised protrudes from the active site, making distinct contacts with the side chains of residues located in the hinge region. This binding mode, which explores the unusual open conformation of the CK2 hinge, is believed to be the primary source of the inhibitor's high selectivity. researchgate.net By contrast, many less selective ATP-competitive inhibitors form hydrogen bonds primarily with the backbone of the hinge region, a feature that is highly conserved across the kinome. The ability of SRPIN803-revised to engage with less conserved side chains in a rare kinase conformation provides a structural basis for its specificity. researchgate.net

| Compound | Target Kinase | IC50 Value |

|---|---|---|

| SRPIN803 | CK2 | 203 nM |

| SRPIN803 | SRPK1 | 2.4 µM |

Allosteric Inhibition

Allosteric inhibition is an alternative mechanism where a molecule binds to a site on the enzyme distinct from the active site (an allosteric site), inducing a conformational change that reduces the enzyme's activity. For protein kinase CK2, several potential allosteric sites have been identified, including the αD pocket, the interface between the catalytic (α) and regulatory (β) subunits, and the interface between the αC-helix and the glycine-rich loop. nih.gov Inhibitors targeting these sites could offer higher selectivity compared to ATP-competitive agents due to the greater structural diversity of allosteric pockets across different kinases. nih.gov

Research has identified several regions on CK2 that can be targeted for allosteric modulation. The αD pocket, a cryptic site near the ATP-binding cleft, has been targeted by fragment-based drug design to develop selective inhibitors. nih.gov Another key allosteric site is the CK2α/CK2β interface; molecules that bind here can disrupt the formation of the CK2 holoenzyme, which can be crucial for the phosphorylation of specific substrates. nih.gov

Allosteric modulators function by stabilizing a conformation of the kinase that is incompatible with catalytic activity. For example, compounds binding to the αD pocket can induce conformational changes that alter the geometry of the adjacent ATP-binding site, thereby preventing efficient ATP binding or phosphoryl transfer. nih.gov Similarly, molecules that bind to the α/β subunit interface can prevent the assembly of the tetrameric holoenzyme, which in turn alters substrate specificity and recognition. nih.gov

A significant advantage of allosteric inhibition is the potential for substrate-specific effects. Since the regulatory CK2β subunit helps determine substrate selection, inhibitors that prevent its association with the catalytic CK2α subunit can selectively block the phosphorylation of β-dependent substrates while leaving the phosphorylation of other substrates unaffected. nih.gov This offers a more nuanced approach to modulating CK2 activity than the global shutdown provided by ATP-competitive inhibitors.

Based on current scientific literature, a mechanism of allosteric inhibition for this compound (SRPIN803) has not been described. Its mechanism of action is characterized as ATP-competitive, with its selectivity derived from its unique interaction with the open conformation of the kinase hinge region. researchgate.net

Dual-Binding and Bi-Specific Inhibition

The development of inhibitors for Protein Kinase CK2 has evolved to include sophisticated strategies that enhance potency and selectivity. Among these are dual-binding and bi-specific inhibition approaches, which leverage multiple interaction points on the kinase or target multiple kinases simultaneously. The compound SRPIN803, also designated as this compound, exemplifies a dual-kinase inhibition strategy. nih.govnih.gov

Protein Kinase CK2 is a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits. embopress.orgnih.gov This complex structure offers several potential target sites for inhibitors. rsc.orgnih.gov The most commonly targeted location is the highly conserved ATP-binding pocket on the catalytic α subunit. mdpi.compatsnap.com Most CK2 inhibitors, including SRPIN803, are ATP-competitive, meaning they bind within this active site to prevent the phosphorylation of substrates. patsnap.comnih.gov

Recent research has also focused on alternative binding sites to achieve greater selectivity and overcome resistance. nih.govrsc.org These sites include:

The CK2α/CK2β Interface: The interaction site between the catalytic and regulatory subunits is crucial for holoenzyme stability and substrate selection. Small molecules designed to disrupt this protein-protein interface can modulate CK2 activity. nih.govresearchgate.net

The Substrate-Binding Site: Inhibitors can be designed to compete with the substrate for binding to the catalytic subunit. rsc.orgsemanticscholar.org

Allosteric Sites: Pockets outside the active site, such as the αD pocket, can be targeted to induce conformational changes that inhibit kinase activity. nih.gov

Crystallographic studies of a related compound, SRPIN803-rev, show that it binds within the ATP-binding pocket of the CK2α subunit, specifically engaging with the hinge/αD region in an open conformation, which is a rare feature among kinases. researchgate.net This specific binding mode is thought to contribute to its selectivity. researchgate.net While SRPIN803 acts at the ATP site, there is no current evidence to suggest it also binds to the CK2α/CK2β interface or functions as an allosteric inhibitor.

A prominent strategy in kinase inhibitor development is to target multiple kinases that are involved in overlapping or complementary pathological pathways. This can lead to synergistic effects and potentially overcome compensatory signaling that leads to drug resistance.

CK2/SRPK1 Inhibition by SRPIN803 (this compound)

SRPIN803 was identified through a large-scale chemical library screening as a potent dual inhibitor of both CK2 and Serine-Arginine Protein Kinase 1 (SRPK1). nih.govarvojournals.org Both kinases are involved in processes related to angiogenesis (the formation of new blood vessels), which is critical in diseases like cancer and age-related macular degeneration. nih.govcancer-research-network.com The dual inhibition by SRPIN803 was found to be more effective at preventing the production of Vascular Endothelial Growth Factor (VEGF), a key angiogenic signal, than inhibitors targeting only SRPK1. nih.gov This highlights the therapeutic potential of simultaneously targeting both CK2 and SRPK1 pathways. cancer-research-network.com

| Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|

| CK2 | 203 | nih.gov |

| SRPK1 | 2400 | nih.gov |

Other Dual-Kinase Inhibition Strategies

While SRPIN803 is characterized by its dual action on CK2 and SRPK1, the development of inhibitors targeting CK2 alongside other kinases has proven to be a fruitful area of research:

CK2/PIM Kinase Inhibitors: Several compounds have been developed that dually inhibit CK2 and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. nih.gov Both kinase families are implicated in promoting cell survival and proliferation in cancer, making their simultaneous inhibition an attractive therapeutic strategy. nih.gov

CK2/BRD4 Inhibitors: More recently, dual inhibitors targeting CK2 and the epigenetic reader protein Bromodomain-containing protein 4 (BRD4) have been synthesized. This approach aims to combine the anti-proliferative effects of CK2 inhibition with the transcriptional disruption caused by BRD4 inhibition, offering a multi-pronged attack on cancer cells.

A highly innovative approach to CK2 inhibition involves the creation of bi-specific molecules that engage two different binding sites on the kinase simultaneously. mdpi.com These inhibitors are typically composed of two linked moieties: one part is an ATP-competitive inhibitor that binds in the active site, while the second part is a peptide or peptidomimetic that mimics a CK2 substrate and binds to the substrate-binding channel. rsc.orgresearchgate.net

This strategy aims to achieve exceptionally high potency and selectivity. mdpi.com By tethering an ATP-site binder to a substrate-mimic, the resulting conjugate can bind more tightly and specifically than either component alone. nih.gov The first such inhibitor developed was ARC-1502, which conjugates the ATP-competitive inhibitor TBI to an acidic peptide. mdpi.comnih.gov This compound demonstrated a strong binding affinity for CK2α and good selectivity. mdpi.com However, a significant challenge for this class of inhibitors has been achieving cell permeability and proteolytic stability. nih.gov

The mechanism of SRPIN803 (this compound) is distinct from this bi-specific strategy. It functions as an ATP-competitive inhibitor at the active site of its target kinases and is not designed with a separate, substrate-mimicking moiety. nih.govresearchgate.net

Impact on Cell Proliferation and Cell Cycle Progression

Inhibition of CK2 has a profound effect on the ability of cells to proliferate, primarily by halting the cell cycle and reducing the expression of proteins associated with cell division.

A primary consequence of CK2 inhibition in cancer cells is the disruption of the normal cell cycle progression. mdpi.com Research across various cancer cell lines, including glioblastoma multiforme (GBM) and head and neck squamous cell carcinoma (HNSCC), demonstrates that treatment with CK2 inhibitors leads to cell cycle arrest, particularly in the S and G2/M phases. mdpi.comresearchgate.net For instance, the CK2 inhibitor CX-4945 was shown to induce arrest in the S and G2/M phases in HNSCC cells. researchgate.net Similarly, inhibition of CK2 in GBM cell lines also results in S or G2/M phase arrest. mdpi.com

Studies using the specific inhibitor 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBB), a compound structurally related to K27, have shown that CK2 activity is essential for the G2/M transition in the mitosis of early embryos. nih.gov Depletion of the CK2α subunit can also lead to a delayed transition from the G1 to the S phase of the cell cycle, accompanied by the inhibition of the cyclin E-CDK2 complex. cellphysiolbiochem.com This body of evidence indicates that CK2 is a critical regulator at multiple checkpoints of the cell cycle, and its inhibition effectively halts cellular division. nih.govcellphysiolbiochem.comkegg.jp

Consistent with its role in cell cycle arrest, CK2 inhibition also leads to a decrease in the levels of key proliferative markers. In a glioblastoma xenograft model, treatment with the CK2 inhibitor CX-4945 resulted in reduced immunopositivity for Ki-67, a well-known marker for cell proliferation. mdpi.com Furthermore, in other tumor models, the inhibition of CK2 has been associated with reduced levels of other proteins involved in proliferation, such as cyclin D1. waocp.org This reduction in proliferative markers provides further evidence for the anti-proliferative effects of CK2 inhibitors.

Induction of Apoptosis and Programmed Cell Death

CK2 is recognized as a key pro-survival kinase, and its inhibition can trigger programmed cell death, or apoptosis, through various molecular pathways.

The inhibition of CK2, including by the specific inhibitor K27, has been shown to induce apoptosis in a range of cancer cells, such as those from acute myeloid leukemia (AML) and multiple myeloma. nih.govnih.gov One of the primary mechanisms involves the activation of the tumor suppressor protein p53. In AML cells, inhibition of CK2 with K27 or CX-4945 caused p53-dependent apoptosis. nih.govresearchgate.net

CK2 normally promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins or activating anti-apoptotic pathways. spandidos-publications.com For example, CK2 can phosphorylate and inhibit the function of pro-apoptotic proteins like BID. spandidos-publications.com It also activates the NF-κB signaling pathway, which controls the expression of genes involved in cell survival. spandidos-publications.commdpi.com Therefore, inhibiting CK2 leads to reduced NF-κB activity and sensitizes cells to apoptosis. spandidos-publications.com

The activation of the apoptotic cascade following CK2 inhibition is further evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. Treatment of AML cell lines with K27 resulted in a clear increase in cleaved PARP. nih.gov CK2 inhibition also affects other key apoptosis regulators, such as the apoptosis repressor with caspase recruitment domain (ARC) and Survivin, ultimately tipping the cellular balance towards cell death. mdpi.commdpi.com

Table 1: Key Molecular Events in Apoptosis Induced by CK2 Inhibition

| Protein/Pathway | Role in Apoptosis | Effect of CK2 Inhibition | Reference |

| p53 | Tumor suppressor that can initiate apoptosis. | Activation of p53-dependent apoptosis. | nih.gov |

| Caspases | Proteases that execute the apoptotic program. | Activation of caspases. | spandidos-publications.com |

| PARP | A substrate for caspases; its cleavage is a marker of apoptosis. | Increased cleavage of PARP. | nih.gov |

| NF-κB | A transcription factor that promotes cell survival. | Reduced transcriptional activity. | spandidos-publications.com |

| BID | A pro-apoptotic protein. | Activation through cleavage by caspases. | spandidos-publications.com |

| ARC | Apoptosis repressor with caspase recruitment domain. | Decreased phosphorylation, leading to reduced inhibition of apoptosis. | mdpi.com |

Beyond classical apoptosis, CK2 inhibition can induce other forms of programmed cell death, notably autophagy and methuosis. Autophagy is a process of cellular self-digestion, which can, under certain conditions, lead to cell death. The CK2 inhibitor Silmitasertib (B1669362) (CX-4945) has been shown to induce autophagy in pancreatic cancer cells, which enhances apoptosis. researchgate.net This effect is often linked to the inhibition of the mTORC1 signaling pathway, a key negative regulator of autophagy. researchgate.netnih.gov

A distinct form of cell death observed upon CK2 inhibition is methuosis. This is a non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. nih.govbiorxiv.org In colorectal cancer cells, treatment with the CK2 inhibitor Silmitasertib was found to induce a methuosis-like cell death associated with massive, catastrophic vacuolization. researchgate.netmdpi.com This process appears to be a consequence of mTORC1 inhibition and subsequent hyperactivation of macropinocytosis, leading to an irreversible process of cellular self-destruction. nih.govresearchgate.net

Effects on Cellular Motility and Invasive Potential

A critical aspect of cancer progression is the ability of tumor cells to move and invade surrounding tissues, a process that can also be counteracted by CK2 inhibition. CK2 has been linked to the invasive phenotypes of various cancer cells. nih.gov

Inhibition of CK2 in gastric cancer and non-small cell lung cancer cell lines has been shown to decrease cell migration and invasion. nih.gov A key mechanism underlying this effect is the downregulation of matrix metalloproteinases (MMPs), such as MMP-2, which are enzymes that degrade the extracellular matrix, facilitating cell movement. nih.govplos.org

Furthermore, CK2 inhibition can reverse the process of epithelial-to-mesenchymal transition (EMT), a cellular program that gives cancer cells migratory and invasive properties. plos.org Treatment with the CK2 inhibitor CX-4945 was found to inhibit the loss of the epithelial marker E-cadherin and the increase of the mesenchymal marker N-cadherin in lung adenocarcinoma cells. plos.org By preventing these changes, CK2 inhibition effectively reduces the invasive potential of cancer cells. nih.govplos.org

Table 2: Impact of CK2 Inhibition on Cellular Motility and Invasion Markers

| Marker | Function | Effect of CK2 Inhibition | Reference |

| MMP-2 / MMP-9 | Degrade extracellular matrix to facilitate invasion. | Downregulation of expression and activity. | nih.govplos.org |

| E-cadherin | An epithelial cell adhesion molecule, loss of which promotes motility. | Expression is maintained or increased. | nih.govplos.org |

| N-cadherin | A mesenchymal cell adhesion molecule, gain of which promotes motility. | Expression is decreased. | plos.org |

| Snail / Slug | Transcription factors that induce EMT. | Downregulation of expression. | nih.gov |

| Vimentin | A mesenchymal intermediate filament protein. | Expression is decreased. | nih.gov |

Influence on Angiogenesis Pathways

The formation of new blood vessels, or angiogenesis, is a crucial process for tumor growth and metastasis. mdpi.com The compound SRPIN803 , also identified as this compound in some literature, has been specifically investigated for its potent anti-angiogenic properties. mdpi.comcancer-research-network.commedchemexpress.com

Research demonstrates that SRPIN803 functions as a dual inhibitor of both CK2 and SRPK1, and this dual activity is key to its anti-angiogenic effects. medchemexpress.comarvojournals.org Its primary mechanism involves the suppression of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein that stimulates angiogenesis. mdpi.comarvojournals.org

Key research findings on SRPIN803's anti-angiogenic effects include:

VEGF Suppression : In human retinal pigment epithelial (ARPE-19) cells, SRPIN803 treatment led to a dose- and time-dependent suppression of VEGF production. mdpi.com Gene-expression analysis further revealed that SRPIN803 downregulated genes involved in angiogenesis, such as IL8, HMOX1, and HK2. mdpi.com

In Vivo Inhibition : The anti-angiogenic activity of SRPIN803 has been confirmed in animal models. In zebrafish embryos, SRPIN803 treatment significantly blocked the formation of developing blood vessels. medchemexpress.comresearchgate.net Furthermore, in a mouse model of laser-induced choroidal neovascularization (a model for age-related macular degeneration), topical administration of SRPIN803 significantly inhibited pathological blood vessel growth. medchemexpress.comarvojournals.orgfrontiersin.org

| Compound | CK2 IC50 | SRPK1 IC50 | Key Finding | Reference |

|---|---|---|---|---|

| SRPIN803 | 203 nM | 2.4 µM | Potent dual inhibitor with anti-angiogenic activity. | mdpi.commedchemexpress.com |

| geo35 (c(RGDyK)-SRPIN803 conjugate) | 85.2 µM | >100 µM | Induced anti-angiogenic activity in zebrafish embryos, though less potent than SRPIN803 alone. | mdpi.com |

| Model System | Finding | Reference |

|---|---|---|

| Human Retinal Pigment Epithelial (ARPE-19) Cells | Suppressed production of Vascular Endothelial Growth Factor (VEGF). | mdpi.comarvojournals.org |

| Zebrafish Embryos | Blocked angiogenesis (formation of intersegmental vessels). | cancer-research-network.commedchemexpress.comresearchgate.net |

| Mouse Model (Laser-induced Choroidal Neovascularization) | Topical administration significantly inhibited pathological neovascularization. | medchemexpress.comarvojournals.orgfrontiersin.org |

Conclusion

Protein Kinase CK2 is a central node in the complex signaling networks that govern cell life, death, and proliferation. Its consistent upregulation in a multitude of cancers and its role in promoting the hallmarks of malignancy have established it as a critical target for therapeutic intervention. The development of inhibitors is a key strategy to exploit this dependency. While the specific molecule "CK2 inhibitor 27" is an example from a broader research effort, the pyrazolo[1,5-a]pyrimidine scaffold to which it belongs represents a promising and highly adaptable platform for designing next-generation CK2 inhibitors. Through continued chemical optimization and rigorous preclinical testing, these compounds hold the potential to translate the powerful rationale of CK2 inhibition into effective therapies for cancer and other diseases.

Modulation of Key Signaling Pathways by Ck2 Inhibition

PI3K/Akt/mTORC1 Signaling Pathway

The PI3K/Akt/mTORC1 pathway is a central regulator of cell metabolism, growth, and survival. frontiersin.org CK2 plays a significant role in this pathway by directly and indirectly influencing the activity of its key components. mdpi.comnih.gov

CK2 directly phosphorylates Akt at serine 129 (S129), a modification that enhances Akt's catalytic activity and promotes its hyperactivation. aacrjournals.orgfrontiersin.orgoncotarget.com This phosphorylation is independent of the canonical PDK1-mediated phosphorylation at threonine 308 (T308) and mTORC2-mediated phosphorylation at serine 473 (S473). frontiersin.org Inhibition of CK2, for instance by the specific inhibitor CX-4945, leads to a decrease in the phosphorylation of Akt at S129. aacrjournals.orgunicas.it This, in turn, can suppress the downstream signaling cascade. nih.gov

CK2 also influences the PI3K/Akt pathway through its regulation of the tumor suppressor PTEN. nih.govfrontiersin.org CK2 phosphorylates PTEN, which paradoxically leads to its stabilization but also its functional inactivation. oncotarget.comunicas.it By inhibiting PTEN, CK2 effectively promotes the activation of the PI3K/Akt pathway. mdpi.comnih.gov Therefore, inhibition of CK2 can restore PTEN's tumor-suppressive functions.

The downstream effector of Akt, mTORC1, is also modulated by CK2. frontiersin.orgnih.gov Inhibition of CK2 has been shown to decrease the activity of the mTORC1 pathway, as evidenced by reduced phosphorylation of its substrate, the ribosomal protein S6. frontiersin.orgnih.gov This suggests that the impact of CK2 on the PI3K/Akt pathway extends to the regulation of protein synthesis and cell growth controlled by mTORC1. frontiersin.org

Table 1: Effect of CK2 Inhibition on PI3K/Akt/mTORC1 Pathway Components

| Target Protein | Phosphorylation Site | Effect of CK2 | Effect of CK2 Inhibition | Reference |

| Akt | Ser129 | Hyperactivation | Decreased phosphorylation and activity | aacrjournals.orgfrontiersin.orgoncotarget.com |

| PTEN | Multiple | Inactivation and stabilization | Restoration of tumor suppressor function | nih.govfrontiersin.orgoncotarget.com |

| mTORC1 | (Downstream effects) | Activation | Decreased activity | frontiersin.orgnih.gov |

| p70S6K/S6 | (Downstream effects) | Phosphorylation | Decreased phosphorylation | nih.govspandidos-publications.com |

This table summarizes the effects of CK2 and its inhibition on key proteins in the PI3K/Akt/mTORC1 signaling pathway, based on the provided text.

The modulation of the PI3K/Akt/mTORC1 pathway by CK2 has profound consequences for cellular metabolism and survival. frontiersin.org By promoting Akt and mTORC1 activity, CK2 supports anabolic processes, cell growth, and proliferation. frontiersin.orgfrontiersin.org The inhibition of this pathway through CK2 inhibitors can lead to a metabolic shift that is unfavorable for cancer cell survival. frontiersin.org

Inhibition of CK2 and the subsequent downregulation of the PI3K/Akt/mTORC1 pathway can induce cell cycle arrest and decrease cell viability. oncotarget.comnih.gov For example, the CK2 inhibitor CX-4945 has been shown to cause cell cycle arrest and reduce the viability of human breast cancer cells. oncotarget.com Furthermore, in colorectal cancer cells, inhibition of CK2 by silmitasertib (B1669362) (CX-4945) leads to a form of cell death associated with massive vacuolization, a process linked to the inhibition of the PI3K/Akt/mTORC1 pathway. nih.gov This highlights the critical role of CK2 in maintaining the metabolic and survival status of cancer cells through its influence on this key signaling cascade. frontiersin.orgunipd.it

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation. mdpi.comnih.gov CK2 is known to positively regulate this pathway at multiple levels, thereby promoting pro-survival signals. aacrjournals.orgresearchgate.net

CK2 enhances NF-κB signaling through several mechanisms. mdpi.comnih.gov One key mechanism is the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. mdpi.comnih.govresearchgate.net This degradation releases the NF-κB p50/p65 dimer, allowing it to translocate to the nucleus and activate the transcription of target genes. mdpi.com CK2 can directly phosphorylate IκBα or act indirectly by activating IκB kinase (IKK). nih.govaacrjournals.org

Furthermore, CK2 directly phosphorylates the p65 (RelA) subunit of NF-κB at serine 529 (S529). mdpi.comresearchgate.netnih.gov This phosphorylation event is crucial for enhancing the transcriptional activity of p65. researchgate.netnih.gov Inhibition of CK2, for example with CX-4945, has been shown to suppress TNF-α-induced p65 phosphorylation and the expression of downstream NF-κB target genes like IκBα and IL-8. aacrjournals.org This demonstrates the integral role of CK2 in mediating NF-κB-dependent gene expression.

The phosphorylation of IκBα by CK2 promotes its proteasomal degradation, a key step in the activation of the canonical NF-κB pathway. mdpi.comnih.govresearchgate.net Studies have shown that CK2 can phosphorylate multiple sites within the C-terminal PEST domain of IκBα. aacrjournals.org Inhibition of CK2 would therefore be expected to stabilize IκBα, leading to the sequestration of NF-κB in the cytoplasm and the attenuation of its signaling.

CK2-mediated phosphorylation of p65 at S529 is associated with the full transcriptional activity of NF-κB. oncotarget.comnih.gov While the canonical IKK-mediated phosphorylation of p65 at serine 536 is a marker of NF-κB activation, the S529 phosphorylation by CK2 provides an additional layer of regulation. oncotarget.com Inhibition of CK2 has been demonstrated to reduce the phosphorylation of p65 at S529, thereby diminishing the transcriptional output of the NF-κB pathway. mdpi.comnih.gov

Table 2: Effect of CK2 Inhibition on NF-κB Pathway Components

| Target Protein | Phosphorylation Site | Effect of CK2 | Effect of CK2 Inhibition | Reference |

| IκBα | PEST domain | Promotes degradation | Stabilization, reduced NF-κB release | mdpi.comnih.govresearchgate.netaacrjournals.org |

| p65 (RelA) | Ser529 | Enhances transcriptional activity | Reduced phosphorylation and activity | mdpi.comresearchgate.netmdpi.comnih.gov |

| IKK | (Upstream) | Activation | Attenuation of NF-κB activation | oncotarget.comaacrjournals.org |

This table illustrates the influence of CK2 and its inhibition on key components of the NF-κB signaling pathway, as detailed in the provided text.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is essential for transmitting signals from cytokines and growth factors, thereby regulating processes like cell proliferation, differentiation, and immune responses. mdpi.commdpi.com CK2 is a crucial positive regulator of this pathway. aacrjournals.orgnih.gov

Research has shown that CK2 activity is necessary for the induced activation of STAT1 and STAT3 by various cytokines, including members of the Interleukin-6 (IL-6) family. nih.gov CK2 appears to be an essential component of the JAK/STAT pathway, as its inhibition effectively prevents the phosphorylation of STATs in a JAK1-dependent manner. nih.govresearchgate.net Mechanistically, CK2 can directly interact with and enhance the activity of JAKs, such as JAK1 and JAK2, in response to cytokine stimulation. mdpi.comaacrjournals.org This, in turn, facilitates the phosphorylation of downstream STAT proteins. mdpi.com

Inhibition of CK2, using inhibitors like CX-4945 or TBB, has been shown to suppress both constitutive and inducible STAT3 activation in various cell types, including glioblastoma and breast cancer cells. aacrjournals.orgoncotarget.com This leads to the downregulation of STAT3-dependent gene expression. oncotarget.com For instance, in glioblastoma cells, CK2 inhibition suppresses STAT3 activation, which is implicated in the progression of the disease. aacrjournals.org These findings highlight that pharmacological inhibition of CK2 is a viable strategy to target malignancies and inflammatory diseases associated with the constitutive activation of the JAK/STAT pathway. nih.gov

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a fundamental and highly conserved pathway that plays a critical role in embryonic development, tissue homeostasis, and disease, including cancer. mdpi.compnas.orgfrontiersin.org

Protein kinase CK2 is a positive regulator of the Wnt/β-catenin signaling pathway, primarily through its effects on the stability and activity of β-catenin. pnas.orgoncotarget.comnih.gov CK2 phosphorylates β-catenin, which in turn enhances its stability and protects it from proteasomal degradation. nih.govmdpi.com

Several phosphorylation sites on β-catenin have been identified as targets for CK2. One of the major sites is Threonine 393 (Thr393), located within the central armadillo repeat domain of β-catenin. frontiersin.orgnih.gov Phosphorylation at this site by CK2 is believed to impede the binding of β-catenin to the destruction complex, which includes Axin and APC, thereby preventing its degradation. frontiersin.org Mutation of this single amino acid has been shown to reduce β-catenin phosphorylation, cotranscriptional activity, and stability. nih.gov

Other identified CK2 phosphorylation sites on β-catenin include Serine 29 (Ser29), Threonine 102 (Thr102), and Threonine 112 (Thr112). frontiersin.org Paradoxically, phosphorylation at these sites has been suggested to be important for the degradation of β-catenin, indicating a dual role for CK2 in regulating β-catenin stability depending on the specific residues phosphorylated. frontiersin.org

Inhibition of CK2, using pharmacological inhibitors or genetic approaches, has been shown to reduce β-catenin protein levels in a proteasome-dependent manner. oncotarget.comnih.gov For example, treatment of malignant peripheral nerve sheath tumor (MPNST) cells with the CK2 inhibitor CX-4945 resulted in a rapid reduction of β-catenin protein levels. oncotarget.com This destabilization of β-catenin following CK2 inhibition leads to a decrease in its nuclear accumulation and subsequent reduction in the transcription of its target genes. pnas.orgoncotarget.com

Dishevelled (DVL) is a key cytoplasmic component of the Wnt signaling pathway, acting as a crucial scaffold protein that relays the Wnt signal from the cell surface receptors to downstream effectors. mdpi.com CK2 has been shown to phosphorylate DVL, which is an important step in the activation of both canonical and non-canonical Wnt signaling. mdpi.comhubrecht.eu

In Drosophila, CK2 phosphorylates DVL in the same basic PDZ region as Casein Kinase 1 (CK1). mdpi.com In mammalian cells, CK2 is also known to phosphorylate DVL proteins. hubrecht.eureactome.org This phosphorylation is thought to influence the conformation of DVL, which in turn regulates its ability to interact with other signaling components and activate downstream pathways. mdpi.com Inhibition of CK2 can therefore disrupt the normal phosphorylation status of DVL, leading to an impairment of Wnt signal transduction. hubrecht.eunih.gov

Other Interconnected Signaling Networks

CK2's influence extends beyond the JAK/STAT and Wnt/β-catenin pathways, as it is involved in a complex network of interconnected signaling cascades.

The Hedgehog (Hh) signaling pathway is another critical developmental pathway that is also frequently dysregulated in cancer. plos.org Research has established a positive regulatory role for CK2 in the Hh/Gli signaling cascade. plos.orgnih.gov

Inhibition of the catalytic subunit of CK2, CK2α, either by siRNA or with small-molecule inhibitors, has been shown to down-regulate the expression and transcriptional activity of the key Hh pathway transcription factor, Gli1. plos.orgnih.gov Conversely, overexpression of CK2α leads to an increase in Gli1 expression and transcriptional activity. plos.orgnih.gov This suggests that CK2 activity is important for maintaining the activity of the Hh pathway.

CK2 is thought to promote Hedgehog signaling by regulating key components of the pathway. mdpi.com It has been shown to enhance Hh signaling by stabilizing the GPCR-like protein Smoothened (Smo) at the cell membrane through phosphorylation. mdpi.com Downstream of Smo, CK2 also acts to stabilize the full-length form of the transcriptional activator Cubitus interruptus (Ci), which is the Drosophila homolog of the mammalian Gli proteins. mdpi.com In some contexts, CK2 can also increase the stability and transcriptional activity of GLI2. mdpi.com

The inhibition of CK2, therefore, presents a mechanism to down-regulate aberrant Hh/Gli signaling, which has been demonstrated in various cancer cell types, including lung cancer and osteosarcoma. plos.orgspandidos-publications.comspandidos-publications.com

Notch Signaling

Protein kinase CK2 has been shown to negatively regulate the Notch signaling pathway. tandfonline.comfrontiersin.org CK2 phosphorylates the Notch intracellular domain (NICD), which reduces its binding to the transcriptional repressor CSL, leading to decreased transcriptional activity of the Notch signal. frontiersin.org This downregulation of Notch signaling by CK2 can hinder the differentiation of dendritic cells and promote the accumulation of immunosuppressive cells like PMN-MDSCs and tumor-associated macrophages (TAMs) in the tumor microenvironment. frontiersin.org

Inhibition of CK2 has been demonstrated to restore the Notch signaling pathway in myeloid cells. frontiersin.org For instance, the selective CK2 inhibitor tetrabromocinnamic acid (TBCA) has been shown to enhance the differentiation of dendritic cells and block the differentiation of PMN-MDSCs by reinstating the Notch signal. frontiersin.org Furthermore, silencing the expression of CK2α in cancer cells has been observed to decrease the protein levels of Notch1. tandfonline.com The use of small molecule inhibitors against CK2 has been found to lower the transcriptional activity of Notch1. tandfonline.com CK2's involvement in Notch signaling is also implicated in the maintenance of stem cells in certain cancers, such as lung cancer. mdpi.com The activity of CK2 is both necessary and sufficient for the transactivation of Notch reporters and target genes in adenocarcinoma cell lines, partly through its effects on Notch1 protein levels. mdpi.com

Ras/Raf/MEK/ERK Pathway

CK2 plays a significant role in the activation and regulation of the Ras/Raf/MEK/ERK signaling pathway, which is frequently overactive in various cancers. spandidos-publications.comtandfonline.com CK2 is known to phosphorylate ERK at its nuclear translocation signal, which facilitates its entry into the nucleus where it can activate transcription factors involved in cell proliferation, differentiation, and apoptosis. tandfonline.com The kinase activity of CK2 is required for the efficient initiation of the ERK-MAPK cascade through its interaction with the molecular scaffold kinase suppressor of ras (KSR). oncotarget.com

Inhibition of CK2 has been shown to prevent the phosphorylation of ERK. oncotarget.com For example, in Ba/F3 cells stimulated with cytokines like Hyper-IL-6, IL-27, or CT-1, the inhibition of CK2 prevented ERK phosphorylation. oncotarget.com In lung adenocarcinoma cell lines, the CK2 inhibitor quinalizarin (B1678644) was found to impact the Ras-Raf-MEK-ERK signaling pathway, leading to a downregulation of phosphorylated ERK (p-ERK) when used in combination with icotinib. spandidos-publications.com This pathway is crucial for cell survival and proliferation, and its modulation by CK2 inhibitors contributes to their anti-cancer effects. spandidos-publications.com Furthermore, in BRAF mutant melanoma, CK2α overexpression has been found to sustain ERK activity even in the presence of BRAF and MEK inhibitors, thereby promoting therapeutic resistance. mdpi.com This resistance is attributed to CK2α's scaffolding function, where it interacts with KSR1 and facilitates the degradation of DUSP6, a phosphatase that inactivates ERK. mdpi.com

p53 and HIF-1α Axis Regulation

CK2 is involved in the regulation of the tumor suppressor p53 and the hypoxia-inducible factor-1α (HIF-1α), two key proteins in cellular stress response and cancer progression. frontiersin.orgnih.gov Under hypoxic conditions, often found in solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in adaptation to low oxygen levels. mdpi.com CK2 activity is often elevated in hypoxic cancer cells. tandfonline.com

Inhibition of CK2 has been shown to decrease HIF-1α activity, and this effect is often mediated through p53. nih.gov When CK2 is inhibited, there is an increase in the protein level of p53. nih.gov This elevated p53 can then interact with HIF-1α, leading to a decrease in its transcriptional activity without altering the HIF-1α protein level itself. frontiersin.orgnih.gov This regulatory mechanism has been observed in cervical and hepatocellular cancer cells, where CK2 inhibition leads to an increase in p53, its interaction with HIF-1α, and a blockage of HIF-1α's interaction with HIF-1β, ultimately inhibiting HRE-dependent transcription. frontiersin.org The effect of CK2 inhibitors on HIF-1 activity is dependent on the presence of p53, as the inhibitory effect is not observed in p53-null cells. nih.gov Interestingly, the transcriptional activity of p53 is not required for this inhibition. nih.gov

BRD4 and Chromatin Remodeling

CK2 plays a role in regulating the function of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in chromatin remodeling and transcriptional regulation. researchgate.netmdpi.com BRD4's activity is modulated by phosphorylation, and CK2 is one of the kinases responsible for this post-translational modification. researchgate.netmdpi.com Phosphorylation of BRD4 by CK2 can release its second bromodomain (BD2) from an auto-inhibitory interaction, allowing it to actively target acetylated histone sites on chromatin. mdpi.com This phosphorylation event can influence BRD4's chromatin binding capacity and its role in transcription. researchgate.netnih.gov

The interplay between CK2 and BRD4 has therapeutic implications. The combined inhibition of CK2 and BRD4, using inhibitors like CX-4945 and JQ1 respectively, has been shown to be more effective than single-agent treatments in certain cancer models. unitn.it This suggests a synergistic effect in targeting both the kinase that activates BRD4 and BRD4 itself. BRD4 is involved in regulating chromatin structure by binding to acetylated histones, which can lead to the destabilization of nucleosomes and increased DNA accessibility for the transcriptional machinery. spandidos-publications.com The regulation of BRD4 by CK2 highlights a connection between signaling pathways and epigenetic control of gene expression.

SRPK1 and Angiogenesis Modulation

CK2 is involved in the modulation of angiogenesis, the formation of new blood vessels, through its interaction with Serine-arginine protein kinase 1 (SRPK1). mdpi.com SRPK1 is an oncoprotein that plays a role in the EGFR/Akt pathway and is involved in angiogenesis. mdpi.com Notably, CK2 is the primary kinase responsible for phosphorylating SRPK1. mdpi.com This phosphorylation event is a key step in the regulation of SRPK1's function.

The development of dual inhibitors that target both CK2 and SRPK1 presents a potential therapeutic strategy for anti-angiogenic therapies. mdpi.com One such dual inhibitor is SRPIN803, which has been identified through pharmacophore docking models and in vitro kinase assays. mdpi.com SRPIN803 exhibits inhibitory activity against both CK2 and SRPK1. mdpi.commedchemexpress.com Studies have shown that SRPIN803 can attenuate pathological angiogenesis. medchemexpress.com Another compound, a c(RGDyK) peptide conjugate of SRPIN803, has also been evaluated and shown to induce antiangiogenic activity in zebrafish embryos in a dose-dependent manner, although SRPIN803 alone was found to be more potent. mdpi.com

PIM Kinase Interactions

CK2 and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases share similarities as serine/threonine kinases and act on overlapping pathways that, when dysregulated, can lead to tumorigenesis. mdpi.com Off-target inhibition of PIM kinases has been noted in selectivity studies of some CK2 inhibitors, which has led to the exploration of dual-binding CK2/PIM inhibitors as a therapeutic strategy. mdpi.comresearchgate.net

Several compounds have been identified or developed as dual inhibitors of CK2 and PIM kinases. For instance, TDB (4,5,6,7-tetrabromo-1-(β-D-ribofuranosyl)benzimidazole) exhibits potent inhibition of both CK2 and PIM-1. nih.gov The structural basis for this dual inhibition lies in the similar interactions the compound makes with the active sites of both kinases. nih.gov In vitro studies have shown that dual-binding inhibitors can inhibit cell proliferation and reduce cell viability more significantly than single-target CK2 inhibitors, suggesting a synergistic effect. mdpi.com The development of such dual inhibitors is considered an effective and feasible therapeutic strategy for inhibiting tumor cell activity. researchgate.net

Preclinical Research Models and Methodologies for Ck2 Inhibitors

In Vitro Cellular Models

In vitro studies leverage diverse cancer cell lines to investigate the direct effects of CK2 inhibitors on cancer cell biology.

Use of Diverse Cancer Cell Lines

CK2 inhibitors, including K27 and CX-4945, have been evaluated across a broad spectrum of cancer types, demonstrating their potential applicability in various malignancies.

Breast Cancer: CX-4945 has shown antiproliferative activity in breast cancer cell lines such as MDA-MB-231 and MCF-7, affecting cell viability and morphology acs.org. Studies have also noted the upregulation of CK2α' in breast cancer frontiersin.org.

Renal Cell Carcinoma (RCC): CX-4945 has been investigated in the context of renal carcinoma researchgate.net. The CK2 pathway, particularly STAT3 activation, is implicated in clear cell RCC biorxiv.org.

Glioblastoma (GBM): CX-4945 effectively suppresses glioblastoma cell growth, induces apoptosis, and causes cell cycle arrest in GBM cell lines like U-87, U-138, and A-172 aacrjournals.orgresearchgate.netnih.govmdpi.com. K27 has also demonstrated efficacy in myeloma cells, which share some signaling pathways relevant to other cancers aacrjournals.orgoncotarget.comwaocp.org.

Hepatocellular Carcinoma (HCC): CK2α knockdown has been shown to inhibit migration and invasion in HCC cell lines, highlighting CK2's role in HCC progression aacrjournals.org.

Lung Cancer: CX-4945 and other CK2 inhibitors, such as hematein (B1673047) and CIGB-300, reduce proliferation, induce apoptosis, and inhibit migration and invasion in lung cancer cell lines, including A549 and adenocarcinoma cells researchgate.netmdpi.comapexbt.com.

Multiple Myeloma (MM): K27 and CX-4945 are effective in reducing the viability and inducing apoptosis in multiple myeloma cells aacrjournals.orgoncotarget.comwaocp.orgplos.orgnih.govaacrjournals.org. These inhibitors have shown synergistic effects when combined with other agents like bortezomib (B1684674) plos.orgnih.govaacrjournals.org.

Acute Myeloid Leukemia (AML): K27 and CX-4945 demonstrate significant cytotoxicity and apoptosis induction in AML cell lines and primary patient blasts plos.orgnih.govresearchgate.netnih.govmdpi.com. They also exhibit synergistic effects with conventional chemotherapy, such as daunorubicin (B1662515) plos.orgnih.govresearchgate.net.

Cervical Cancer: The CK2 inhibitor CIGB-300 has been evaluated in cervical cancer cell lines, showing inhibition of proliferation and self-renewal nih.gov.

Head and Neck Squamous Cell Carcinoma (HNSCC): CK2 is implicated in HNSCC cell viability and proliferation oncotarget.com. CX-4945 has been shown to decrease HNSCC cell viability and enhance the response to cisplatin (B142131) selleck.co.jp.

Cell Viability, Proliferation, Apoptosis, and Cell Cycle Assays

CK2 inhibitors modulate key cellular processes critical for cancer cell survival and proliferation.

Cell Viability and Proliferation: CX-4945 and K27 consistently demonstrate a dose-dependent reduction in cancer cell viability and proliferation across various cancer types. For instance, CX-4945 exhibits IC50 values in the low nanomolar range for CK2 inhibition plos.org and in the micromolar range for cellular effects, such as 16.5 ± 5.5 µM in GL261 glioblastoma cells mdpi.com and 2.42 µM in INA-6 multiple myeloma cells nih.gov. K27 also shows IC50 values in the micromolar range for cell viability in multiple myeloma cells nih.gov. Studies utilizing MTT or WST-1 assays have quantified this reduction in viability acs.orgnih.govplos.org. Proliferation assays, such as 3H-thymidine incorporation, confirm the inhibitory effects of these compounds on cell division researchgate.net.

| Compound | Cancer Type | Cell Line(s) | Assay/Measurement | Result (Representative) | Reference |

| CX-4945 | Glioblastoma (GBM) | U-87, U-138, A-172 | Viability (MTT/WST-1) | Reduced viability by 80-69% at 5-15 µM nih.gov | nih.gov |

| CX-4945 | Breast Cancer | MDA-MB-231, MCF-7 | Viability (WST-1) | Inhibited growth from 24-72h acs.org | acs.org |

| CX-4945 | Glioblastoma (GL261) | GL261 | Viability (EC50) | EC50 = 16.5 ± 5.5 µM mdpi.com | mdpi.com |

| K27 | Multiple Myeloma (MM) | U-266, INA-6, Jeko-1, Rec-1 | Viability (IC50) | IC50 values ranging from 1.46 to 19.8 µM nih.gov | nih.gov |

| CX-4945 | Acute Myeloid Leukemia | NB4, ML2, HL-60, Kasumi-1 | Apoptosis (Annexin V) | Dose-dependent apoptosis induction researchgate.netnih.gov | researchgate.netnih.gov |

| CX-4945 | Multiple Myeloma (MM) | INA-6, Rec-1 | Apoptosis (Annexin V) | Synergistic apoptosis with bortezomib nih.gov | nih.gov |

Apoptosis Induction: CK2 inhibitors frequently trigger programmed cell death (apoptosis) in cancer cells. This is often evidenced by increased Annexin V staining, PARP cleavage, and activation of caspases plos.orgnih.govresearchgate.netnih.gov. For example, CX-4945 treatment led to apoptosis in T-cell ALL and B-cell ALL cells plos.org, and K27 and CX-4945 induced apoptosis in AML cells, often in a dose-dependent manner nih.govresearchgate.netnih.gov.

Cell Cycle Regulation: Inhibition of CK2 activity can lead to cell cycle arrest. CX-4945 has been shown to cause cell cycle arrest at the G1 or G2/M phase in various cancer cell lines, including breast cancer cells and glioblastoma cells aacrjournals.orgresearchgate.netnih.govplos.org. This arrest can precede or accompany apoptosis.

Migration, Invasion, and Colony Formation Assays

CK2 plays a role in cancer cell motility and the ability to form colonies, processes crucial for metastasis and tumor progression.

Migration and Invasion: CK2 inhibition has been shown to reduce cancer cell migration and invasion. In lung adenocarcinoma cells (A549), CX-4945 inhibited TGF-β1-induced epithelial-to-mesenchymal transition (EMT) and reduced migration mdpi.com. CK2 inhibition also decreased migration and invasion in glioblastoma cells aacrjournals.orgoncotarget.com and HCC cell lines aacrjournals.org. The peptide inhibitor CIGB-300 similarly reduced lung cancer cell motility and invasiveness apexbt.com.

Colony Formation: The ability of cancer cells to form colonies, indicative of their proliferative and self-renewal capacity, is also affected by CK2 inhibition. CX-4945 treatment suppressed colony growth in glioblastoma U-87 cells nih.gov. In lung cancer cells, hematein reduced anchorage-dependent colony formation researchgate.net.

In Vivo Preclinical Models

To assess the therapeutic potential of CK2 inhibitors in a more complex biological system, in vivo studies using animal models, primarily mouse xenografts, are employed.

Mouse Xenograft Models of Various Cancers

Mouse xenograft models involve implanting human cancer cells into immunocompromised mice to mimic tumor growth and response to treatment.

Glioblastoma (GBM): CX-4945 has demonstrated significant efficacy in inhibiting glioblastoma tumor growth in subcutaneous and intracranial xenograft models. Treatment with CX-4945 resulted in substantial tumor growth inhibition (TGI), with one study reporting 76.4% TGI in a GBM xenograft model aacrjournals.org. In vivo studies also showed that CX-4945 administration reduced the activation of pro-survival pathways like STAT3, NF-κB, and AKT within the tumors aacrjournals.orgmdpi.com. Other CK2 inhibitors, such as ellipticine (B1684216) derivatives, have also shown antitumor activity in GBM xenografts nih.gov.

Lung Cancer: Hematein inhibited tumor growth in a murine xenograft model of lung cancer researchgate.net. CIGB-300, when administered systemically, reduced lung tumor cell dissemination and colonization in preclinical lung cancer models apexbt.com.

Cervical Cancer: The CK2 inhibitor CIGB-300 has shown efficacy in cervical cancer xenograft models, reducing tumor growth and increasing mouse survival, particularly when combined with cisplatin aacrjournals.orgnih.gov.

Acute Myeloid Leukemia (AML): While in vitro data is extensive, specific in vivo xenograft models for AML using K27 or CX-4945 are less detailed in the provided snippets, but the compounds are noted for their effects on AML cells and potential for combination therapy plos.orgnih.govresearchgate.netmdpi.com.

Multiple Myeloma (MM): CX-4945 has been evaluated in relapsed/refractory multiple myeloma patients in clinical trials plos.org, and preclinical models support its anti-tumor activity waocp.orgplos.org.

Evaluation of Tumor Growth Suppression and Enhanced Survival

In vivo studies aim to quantify the anti-tumor effects of CK2 inhibitors by measuring tumor volume reduction and assessing the impact on animal survival.

Tumor Growth Inhibition: CX-4945 has demonstrated significant tumor growth inhibition (TGI) in various xenograft models. For example, it achieved a TGI of 76.4% in a glioblastoma xenograft model aacrjournals.org and showed dose-responsive efficacy in prostate PC3 xenografts plos.org. In a lung cancer xenograft model, hematein inhibited tumor growth researchgate.net. CIGB-300 also reduced tumor growth in cervical cancer xenografts aacrjournals.orgnih.gov.

Enhanced Survival: Combination therapies involving CK2 inhibitors have shown potential for improving survival rates. For instance, CX-4945 combined with temozolomide (B1682018) in a glioblastoma model led to increased survival compared to individual treatments mdpi.commdpi.com. Similarly, CIGB-300 combined with cisplatin improved survival in cervical cancer xenografts aacrjournals.orgnih.gov.

Assessment of Tumor Necrosis and Pro-Proliferative Protein Levels

Information specifically detailing the assessment of tumor necrosis and pro-proliferative protein levels in response to "CK2 inhibitor 27" (identified as TBB derivative K27) is not available in the provided search results. While CK2 inhibition generally leads to reduced cell viability and increased apoptosis, which are indicators related to decreased proliferation and cell death, specific quantitative data or direct measurements of tumor necrosis or individual pro-proliferative protein levels for this particular compound are not presented in the retrieved literature. The available findings are qualitative, indicating a reduction in cell viability and an increase in apoptosis in myeloma cells treated with TBB derivative K27 mdpi.comwaocp.orgnih.gov.The chemical compound "this compound" has been identified in the scientific literature as "TBB derivative K27 (2- amino -4,5,6,7- four bromo -1H- benzimidazole)" mdpi.comwaocp.orgnih.gov. Research indicates that this compound, along with other CK2 inhibitors such as IQA, TBB, and apigenin, can reduce cell viability and increase apoptosis in myeloma cells, suggesting a role for CK2α in maintaining cell survival within these cancer cells mdpi.comwaocp.orgnih.gov.

Consequently, due to the absence of specific data on tumor necrosis and pro-proliferative protein levels for "this compound" (TBB derivative K27) in the retrieved literature, it is not possible to generate a detailed article section with the requested data tables.

Structure Activity Relationship Sar Studies and Rational Drug Design of Ck2 Inhibitors

Design Principles for ATP-Competitive Inhibitors

ATP-competitive inhibitors target the conserved ATP-binding pocket of kinases. While effective, achieving selectivity can be challenging due to the similarity of this pocket across the kinome.

Various chemical scaffolds have been explored for developing potent and selective CK2 inhibitors. These include:

Naphthyridines: Compounds like CX-4945, a benzo[c] nih.govmdpi.comnaphthyridine derivative, are prominent examples. SAR studies for naphthyridine-based inhibitors have focused on interactions within the ATP site, such as hydrogen bonding with the hinge region and hydrophobic interactions with unique residues like Val66 and Ile174. mdpi.comacs.org Modifications to the scaffold, such as replacing pyridine (B92270) with pyrimidine (B1678525) rings, have been shown to improve cell permeability and selectivity. nih.gov

Purines: Purine (B94841) scaffolds have also been investigated, with SAR studies identifying critical groups for inhibitory activity. For instance, a 4-carboxyphenyl group at position 2, a carboxamide group at position 6, and an electron-rich phenyl group at position 9 on the purine scaffold were found to be essential. nih.govresearchgate.net Compound 12, a purine derivative, demonstrated improved activity with an IC50 of 4.3 µM. researchgate.net

Anthraquinones: Natural products like emodin (B1671224) and synthetic derivatives such as MNA and MNX have been explored. SAR has indicated the importance of a hydroxyl group at position 3 and the potential benefit of an electron-withdrawing group at position 5 for increased potency. mdpi.comnih.gov

Flavonoids: Compounds like quercetin (B1663063) and fisetin (B1672732) have been studied, with mutational data suggesting specific hydrophobic residues (Val66 and Ile174) are crucial for interaction with some inhibitors but not flavonoids. nih.gov

Indoloquinazolines: CX-4945, a representative of this class, has been extensively studied. Its design leverages interactions with Lys68 and the hinge region of the ATP site. mdpi.com

Structure-based drug design (SBDD) has been instrumental in understanding the binding modes of CK2 inhibitors within the ATP pocket. Crystal structures of CK2α in complex with various inhibitors have revealed key interactions, guiding the optimization of existing scaffolds and the design of new ones. mdpi.comnih.govacs.org Ligand-based drug design (LBDD) has also been employed, particularly for exploring novel chemical spaces and improving methodologies for de novo design. researchgate.netnih.gov For example, computational studies have helped clarify the SAR of existing families and their interactions with CK2. nih.gov

Design Principles for Allosteric Modulators

Allosteric inhibitors offer an alternative strategy to target CK2, potentially overcoming the selectivity issues associated with ATP-competitive inhibitors. These compounds bind to sites distinct from the ATP-binding pocket.

The identification of allosteric sites, such as the αD pocket and the interface between the αC helix and the glycine-rich loop (G-loop), has enabled the design of allosteric modulators. nih.govbiorxiv.orgbiorxiv.org "CK2 inhibitor 27" is an example of an allosteric modulator developed through structure-based optimization guided by a binding model. acs.org Its design led to a compound with submicromolar potency and demonstrated cellular efficacy. acs.org Research has also focused on targeting the CK2α/CK2β interface and the αD pocket, aiming for high selectivity. nih.govbiorxiv.org

Selectivity Profiling and Off-Target Kinase Activity

Achieving selectivity against the vast human kinome is a critical challenge in kinase inhibitor development.

Comprehensive kinase panel screening is essential to assess the selectivity of CK2 inhibitors and identify potential off-target activities. mdpi.comnih.govresearchgate.net For instance, while potent ATP-competitive inhibitors like CX-4945 are in clinical trials, they have shown inhibitory activity against related kinases such as CLK and DYRK family members. mdpi.comalzdiscovery.org

Selectivity can be quantified using metrics like the Gini coefficient or by analyzing the hit rate against a kinase panel. nih.govresearchgate.net For example, TBB has shown better selectivity for CK2 compared to DMAT, although both inhibit other kinases. researchgate.net Derivatives like K66 have demonstrated improved selectivity over DMAT, inhibiting only a few kinases significantly at tested concentrations. researchgate.net The development of bivalent inhibitors, targeting both the ATP site and an allosteric pocket (like the αD pocket), has also been pursued to achieve outstanding selectivity. biorxiv.org

Compound List:

this compound

CX-4945

TBB

DMAT

K66

Emodin

Quercetin

Fisetin

MNA

MNX

AZ-7h

CAM4066

SGC-CK2-1

MB001-3

ZKK1-8

CIGB-300

CIGB-325

SRPIN803

geo35

AB668

: Strategies for Enhancing CK2 Specificity

The development of effective CK2 inhibitors has been significantly guided by SAR studies and rational drug design principles. These approaches aim to optimize potency, selectivity, and cellular activity.

SAR Studies of CK2 Inhibitors

SAR studies involve systematically modifying the chemical structure of lead compounds and evaluating the impact of these changes on their inhibitory activity against CK2. For a series of compounds, it was observed that while the electron density of substituents on a particular ring did not significantly affect CK2 inhibitory activity, increasing lipophilicity led to enhanced binding affinity and inhibitory potency nih.govacs.org. For instance, a compound designated as "compound 27" within this series exhibited an IC50 value of 9 μM, with variations in electron density having minimal impact on its activity nih.govacs.org. In contrast, a related compound, "compound 28," with increased lipophilicity, showed improved binding affinity (Ki = 0.7 μM) and a lower IC50 value (3.4 μM) nih.govacs.org. These findings underscore the importance of lipophilic interactions within the CK2 binding pocket.

More specifically, "this compound," identified as a 2-aminothiazole (B372263) derivative (2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid), has been characterized as a selective allosteric modulator of CK2α researchgate.netescholarship.org. Its SAR studies revealed a submicromolar potency against purified CK2α, with an IC50 of 0.6 μM researchgate.netescholarship.org.

Rational Drug Design Approaches

Rational drug design leverages structural information of the target enzyme, CK2, to create molecules with improved pharmacological properties. This often involves computational methods such as molecular docking, pharmacophore modeling, and molecular dynamics simulations to understand binding modes and predict the activity of novel chemical entities nih.govnih.gov. By analyzing SAR data, researchers can iteratively refine molecular structures to optimize interactions with the CK2 active site or allosteric sites, thereby improving potency and selectivity.

Strategies for Enhancing CK2 Specificity

A significant challenge in developing CK2 inhibitors is achieving selectivity, as the ATP-binding pocket is highly conserved across many kinases nih.govalzdiscovery.org. ATP-competitive inhibitors, while potent, often exhibit off-target effects, limiting their therapeutic utility acs.orgnih.govresearchgate.netmdpi.com. This has spurred research into alternative strategies, including the development of allosteric modulators and subunit-specific inhibitors.

Allosteric Modulators: These compounds bind to sites distinct from the ATP-binding pocket, offering a potential avenue for enhanced selectivity escholarship.orgnih.govmdpi.comnih.govrsc.org. By targeting more diversified allosteric sites, these inhibitors may circumvent the selectivity issues associated with ATP-competitive agents nih.govmdpi.com. "this compound" exemplifies this strategy, acting as an allosteric modulator that targets a novel allosteric pocket on the CK2α subunit researchgate.netescholarship.org. This approach provides a promising perspective for developing efficient and selective CK2 inhibitors escholarship.org.

Subunit-Specific Inhibitors: CK2 exists as a holoenzyme composed of catalytic (α and/or α') and regulatory (β) subunits nih.govrsc.org. The catalytic subunits, CK2α and CK2α', share high homology in their ATP-binding sites, making subunit-specific inhibition difficult with ATP-competitive agents alzdiscovery.orgnih.gov. Strategies to achieve subunit specificity often involve targeting allosteric sites or modulating the interaction between catalytic and regulatory subunits alzdiscovery.orgnih.gov.

Table 1: Structure-Activity Relationship of this compound and Related Compounds

| Compound ID | Chemical Class | Target | IC50 (CK2α) | SAR Observation | Reference |

| This compound (from researchgate.netescholarship.org) | 2-aminothiazole derivative, Allosteric Modulator | CK2α | 0.6 μM | Allosteric modulation; Induces apoptosis; Inhibits STAT3 activation | researchgate.netescholarship.org |

| Compound 27 (from nih.govacs.org) | Unspecified | CK2 | 9 μM | Electron density of substituents did not affect activity | nih.govacs.org |

| Compound 28 (from nih.govacs.org) | Unspecified | CK2 | IC50: 3.4 μM; Ki: 0.7 μM | Lipophilicity enhanced binding affinity | nih.govacs.org |

Identification and Validation of Novel Chemical Probes for Research

Chemical probes are indispensable tools in biological research, enabling the precise investigation of target protein function, validation of therapeutic targets, and elucidation of signaling pathways. A well-characterized chemical probe should possess high on-target potency, selectivity, and demonstrable biological activity in cellular contexts.

Role of Chemical Probes in CK2 Research

The development of selective chemical probes for CK2 is crucial for dissecting its complex roles in various physiological and pathological processes. While established inhibitors like CX-4945 have been instrumental, their suboptimal kinome-wide selectivity can lead to off-target effects, complicating the interpretation of experimental results nih.govfrontiersin.org. Therefore, novel probes with improved specificity are vital for accurate target validation and pathway analysis.

Identification of "this compound"

"this compound," a 2-aminothiazole derivative, was identified through structure-based virtual screening and subsequent structure optimization efforts escholarship.org. This compound emerged as a lead molecule targeting a novel allosteric site on the CK2α subunit escholarship.org. Its classification as an allosteric modulator distinguishes it from many traditional ATP-competitive inhibitors.

Validation of "this compound" as a Chemical Probe

The validation of "this compound" as a chemical probe is supported by several key findings:

Potency and Selectivity: It demonstrates submicromolar potency against CK2α (IC50 = 0.6 μM) researchgate.netescholarship.org. As an allosteric modulator, it offers a distinct mechanism of action compared to ATP-competitive inhibitors, suggesting a potential for improved selectivity escholarship.org.

Cellular Activity: In cellular assays using 786-O renal cell carcinoma cells, "this compound" exhibited an EC50 of 5 μM, inducing apoptosis and inhibiting STAT3 activation escholarship.org. Notably, its STAT3 inhibitory activity was more potent than that of the clinical candidate CX-4945 escholarship.org.

Research Utility: The compound's ability to modulate CK2 activity allosterically and its demonstrated cellular effects make it a valuable tool for investigating CK2-dependent pathways and validating the therapeutic potential of targeting this allosteric site escholarship.org. Enzymatic characterization, including the determination of its inhibition constant (Ki) via Lineweaver-Burk plots, further validates its utility as a research tool researchgate.net.

Table 2: Properties of this compound as a Chemical Probe

| Property | Description | Significance | Reference |

| Potency | IC50 = 0.6 μM against CK2α | High on-target potency | researchgate.netescholarship.org |

| Selectivity | Allosteric modulator; distinct from ATP-competitive inhibitors | Potential for reduced off-target effects | escholarship.org |

| Mechanism of Action | Allosteric modulation | Offers alternative inhibition strategy | researchgate.netescholarship.org |

| Cellular Activity | Induces apoptosis, inhibits STAT3 activation in cancer cells (EC50 = 5 μM) | Demonstrates biological relevance and cell permeability | escholarship.org |

| Research Utility | Tool for studying CK2 biology, validating allosteric sites | Enables investigation of CK2-dependent pathways | escholarship.org |

Compound List:

this compound (2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid)

Compound 27 (from nih.govacs.org)

Compound 28 (from nih.govacs.org)

CX-4945 (Silmitasertib)

TBB (4,5,6,7-tetrabromobenzotriazole)

DMAT (2-dimethylamino-4,5,6,7-tetrabromo-benzimidazole)

TBI (4,5,6,7-tetrabromo-1H-benzimidazole)

DRB (5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole)

SGC-CK2-1

Pc (CK2β mimic peptide)

Mechanisms of Drug Resistance and Strategies for Overcoming Resistance

CK2's Contribution to Intrinsic and Acquired Drug Resistance

CK2's involvement in drug resistance is complex, impacting multiple cellular pathways that enable cancer cells to evade the effects of cytotoxic agents.

Modulation of Drug Efflux Transporters (e.g., P-glycoprotein, MRP1)

A significant mechanism by which CK2 promotes drug resistance is through its influence on drug efflux transporters. These transmembrane proteins actively pump chemotherapeutic agents out of cancer cells, thereby reducing intracellular drug concentrations below therapeutic levels nih.govnih.govmdpi.com. CK2 enhances the expression and/or activity of key efflux pumps such as P-glycoprotein (P-gp, also known as MDR1/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2) nih.govnih.govmdpi.com. Research indicates that CK2 can directly phosphorylate P-gp, potentially affecting its transport activity nih.gov. Furthermore, CK2 has been shown to increase the cellular amount of P-gp by phosphorylating heat shock protein 90β (HSP90β), which stabilizes the Pregnane X receptor (PXR). PXR then translocates to the nucleus and induces the transcription of the ABCB1 gene nih.gov. CK2 also potentiates MRP1 function through direct phosphorylation of Thr249, a modification that, when altered, decreases doxorubicin (B1662922) efflux nih.govresearchgate.net. Consequently, inhibiting CK2 activity has been demonstrated to increase drug accumulation within cells expressing these efflux pumps, offering a strategy to re-sensitize resistant cells nih.govnih.gov. For instance, CK2 inhibition with CX-4945 has been shown to reverse cisplatin (B142131) resistance in lung adenocarcinoma cells, a phenomenon linked to upregulated MRP1 levels spandidos-publications.com. CK2 activity is also implicated in resistance to targeted therapies like imatinib (B729) and dasatinib, with increased CK2 expression observed in resistant cells researchgate.net.

Role in DNA Damage Response and Repair Pathways

Many anticancer drugs exert their effects by inducing DNA damage. Cancer cells develop resistance by enhancing their DNA damage response (DDR) and repair pathways. CK2 plays a critical role in these cellular defense mechanisms nih.govnih.govaacrjournals.orgresearchgate.netmdpi.com. It is known to promote DNA repair by phosphorylating crucial mediator and adaptor proteins involved in both single-strand break (SSB) and double-strand break (DSB) repair nih.govaacrjournals.org. Specifically, CK2 phosphorylates XRCC1, a key protein in SSB repair, and XRCC4, essential for non-homologous end-joining (NHEJ) DSB repair nih.govaacrjournals.org. The phosphorylation of XRCC4 at Thr233 by CK2 is vital for its association with PNK, optimizing DSB repair nih.gov. Beyond these, CK2 regulates other proteins integral to DNA repair, including MDC1, DNA-dependent protein kinase (DNA-PK), Rad51, OTUB1, 53BP1, and MLH1 nih.gov. The specific CK2 inhibitor CX-4945 has been shown to suppress the DNA repair response triggered by DNA-targeted anticancer drugs nih.govaacrjournals.org. By inhibiting CK2, the activation of MDC1 and XRCC1 is prevented, thereby impairing the cancer cells' capacity to repair DNA strand breaks induced by agents like gemcitabine (B846) or cisplatin aacrjournals.org. The XRCC1-CK2 axis is particularly implicated in resistance to cisplatin and its derivatives nih.govresearchgate.net.

CK2 Overexpression and Compensatory Signaling in Resistant Cells

The overexpression of CK2 is a common hallmark of cancer cells, contributing to their aggressive phenotype, including resistance to therapy nih.govnih.govacs.orgmdpi.com. This overexpression can fuel compensatory signaling pathways that bypass the drug's intended target or mechanism of action. For example, CK2α overexpression has been shown to sustain ERK activity in the presence of BRAF and MEK inhibitors, thereby promoting melanoma progression and therapeutic resistance mdpi.com. In imatinib-resistant chronic myeloid leukemia (CML) cell lines, CK2 overexpression, independent of BCR-ABL mutations, has been observed to potentiate the resistant phenotype by increasing protein levels or activating downstream signaling like rpS6 nih.gov. Multidrug-resistant (MDR) cell lines often exhibit higher levels of the CK2 catalytic subunit compared to their sensitive counterparts, with this overexpression contributing to the maintenance of resistance nih.govplos.org. CK2 regulates a network of oncogenic signaling pathways, including Wnt/β-catenin, Hedgehog, JAK/STAT, and PI3K/Akt, which can be activated as compensatory mechanisms in resistant cells nih.govmdpi.com. For instance, CK2 inhibition can restore the nuclear distribution of the tumor suppressor PTEN, thereby re-establishing DNA damage signaling pathways essential for drug response nih.gov.

Research into Reversing Drug Resistance

Given CK2's central role in resistance, targeting this kinase presents a promising strategy to re-sensitize cancer cells to therapy.

Synergistic Effects in Combination with Conventional Anti-neoplastic Agents

The combination of CK2 inhibitors with conventional chemotherapeutic agents has demonstrated significant synergistic effects, enhancing cytotoxicity and overcoming resistance nih.govaacrjournals.orgfrontiersin.orgmdpi.comresearchgate.netnih.gov.

Cisplatin: The CK2 inhibitor CX-4945 synergizes with cisplatin in ovarian cancer models by blocking the DNA repair response induced by the drug aacrjournals.org. This combination has also been shown to reverse cisplatin resistance in lung adenocarcinoma cells spandidos-publications.com.

Bortezomib (B1684674): Co-administration of CX-4945 (and K27) with bortezomib has shown a marked amplification of proliferation arrest and apoptosis in multiple myeloma (MM) and mantle cell lymphoma (MCL) cell lines frontiersin.orgnih.govplos.orgresearchgate.netscienceopen.com. This combination enhances bortezomib-induced mitochondrial-dependent cell death, modulates pro-survival pathways like NF-κB and STAT3, and increases cellular proteotoxic stress plos.orgresearchgate.netscienceopen.com.

Decitabine: The combination of decitabine, a DNA hypomethylating agent, with CX-4945 has led to decreased metabolic activity and reduced proliferation in B-acute lymphoblastic leukemia (B-ALL) cells, with similar effects observed in a mouse xenograft model nih.gov.

Other Agents: CX-4945 also exhibits synergistic activity when combined with gemcitabine aacrjournals.orgmdpi.com, the BET inhibitor JQ1 researchgate.net, and temozolomide (B1682018) in various cancer models mdpi.com. It has also shown efficacy in sensitizing multidrug-resistant cells to agents like vinblastine (B1199706) and promoting doxorubicin accumulation nih.gov.

Synergistic Effects of CK2 Inhibitors with Conventional Agents

| CK2 Inhibitor | Conventional Agent | Cancer Type/Model | Observed Synergistic Effect | Citation(s) |

| CX-4945 | Cisplatin | Ovarian cancer models | Blocks DNA repair response, synergizes | aacrjournals.org |

| CX-4945 / K27 | Bortezomib | Multiple Myeloma, Mantle Cell Lymphoma | Amplified proliferation arrest and apoptosis; enhanced mitochondrial-dependent cell death | frontiersin.orgplos.orgresearchgate.netscienceopen.com |

| CX-4945 | Decitabine | B-ALL cell lines, mouse xenograft | Decreased metabolic activity, reduced proliferation | nih.gov |

| CX-4945 | Gemcitabine | Ovarian cancer models | Synergizes | aacrjournals.org |

| CX-4945 | Temozolomide | Medulloblastoma cell lines | Strong synergy, delayed cell growth, promoted apoptosis | mdpi.com |

| CX-4945 | JQ1 | T-ALL cell lines | Synergistic anti-cancer response | researchgate.net |

| CX-4945 | Vinblastine | Multidrug-resistant cells | Sensitizes cells | nih.gov |

Dual-Targeting Approaches to Circumvent Resistance Mechanisms

Dual-targeting therapy (DTT) involves the simultaneous inhibition of two or more interconnected targets or pathways to overcome resistance, particularly non-genetic resistance mechanisms mdpi.comnih.govuspceu.commdpi.com. This approach aims to disrupt the complex signaling networks that cancer cells utilize to survive and evade treatment. CK2-based dual-targeting strategies are an active area of research. This includes the development of dual-binding ligands that inhibit CK2 alongside other critical targets, such as BRD4, which has shown promise in triple-negative breast cancer mdpi.com. Researchers have also designed single compounds capable of inhibiting both CK2 and Histone Deacetylase 1 (HDAC1), demonstrating potent dual activity against these enzymes uspceu.com. Combining CK2 inhibitors with agents targeting other key pathways, such as epidermal growth factor receptor (EGFR), BET family members, or epigenetic modifiers like DNA methyltransferases (DNMTs) and HDACs, represents further dual-targeting strategies to circumvent resistance mdpi.commdpi.commdpi.comuspceu.com.

Compound List:

53BP1

ABC family transporters

ABCB1 (P-glycoprotein)

ABCC1 (MRP1)

ABCG2 (BCRP)

Akt

Apigenin

ARC

B-ALL

BAK

BAX

BCRP (ABCG2)

BET family members

BID

BIP/Grp78

Bcl-2

Bcl-XL

BRD4

Bortezomib

Caspase substrates

Casein Kinase 2 (CK2)

CEM cells

Cisplatin

CK2α

CK2α'

CK2β

CK2 inhibitor 27 (mentioned in prompt)

CK2 inhibitors

CK2/BRD4 dual-binding inhibitors

CK2/HDAC1 dual inhibitors

Colpo A

Curcumin

Cyclin D1

Cytarabine

DMAT

Dasatinib

Decitabine

DNA damage response (DDR)